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molecular formula C9H18O6 B1677525 2,5,8,11-Tetraoxatridecan-13-oic acid CAS No. 16024-60-5

2,5,8,11-Tetraoxatridecan-13-oic acid

Cat. No. B1677525
M. Wt: 222.24 g/mol
InChI Key: BCGLNCAVZDQPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519134

Procedure details

Benzyl-3,6,9,12-Tetraoxatridecanoate (5 mmol) is dissolved in methanol (50 ml) and 10% palladium on carbon is added (100 mg catalyst/mmol). The suspension is shaken under 30 psi H2 until the starting material is consumed. The suspension is filtered through a short pad of Celite, washed thoroughly with methanol, and the solvent evaporated. The product is used directly without purification.
Name
Benzyl-3,6,9,12-Tetraoxatridecanoate
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
catalyst/mmol
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:22])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21])C1C=CC=CC=1>CO.[Pd]>[C:9]([OH:22])(=[O:8])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21]

Inputs

Step One
Name
Benzyl-3,6,9,12-Tetraoxatridecanoate
Quantity
5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(COCCOCCOCCOC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
catalyst/mmol
Quantity
100 mg
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension is shaken under 30 psi H2 until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through a short pad of Celite
WASH
Type
WASH
Details
washed thoroughly with methanol
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The product is used directly without purification

Outcomes

Product
Name
Type
Smiles
C(COCCOCCOCCOC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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